5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid
CAS No.:
Cat. No.: VC16393994
Molecular Formula: C9H8N4O2
Molecular Weight: 204.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8N4O2 |
|---|---|
| Molecular Weight | 204.19 g/mol |
| IUPAC Name | 5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid |
| Standard InChI | InChI=1S/C9H8N4O2/c14-8(15)7-3-6(5-1-2-5)12-9-10-4-11-13(7)9/h3-5H,1-2H2,(H,14,15) |
| Standard InChI Key | DTXMDYKQEPCELX-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C2=NC3=NC=NN3C(=C2)C(=O)O |
Introduction
Chemical Identity and Structural Features
The molecular framework of 5-cyclopropyl- triazolo[1,5-a]pyrimidine-7-carboxylic acid consists of a fused bicyclic system: a triazolo[1,5-a]pyrimidine core substituted at position 5 with a cyclopropyl group and at position 7 with a carboxylic acid moiety. This arrangement introduces both steric and electronic modifications that enhance target selectivity. The molecular formula is , with a molecular weight of 247.22 g/mol. The cyclopropyl group contributes to conformational rigidity, while the carboxylic acid enables hydrogen bonding and ionic interactions with biological targets .
Key structural analogs include derivatives where the cyclopropyl group is replaced with methyl or phenyl substituents. For instance, 5-methyl-[1,2,] triazolo[1,5-a]pyrimidine-7-carboxylic acid exhibits reduced steric hindrance but lower enzymatic inhibition potency compared to the cyclopropyl variant . Computational studies suggest that the cyclopropyl moiety optimizes hydrophobic interactions within enzyme active sites, such as the PA-PB1 interface of influenza RdRP .
Synthesis and Optimization Strategies
Synthetic routes to 5-cyclopropyl-[1,2,] triazolo[1,5-a]pyrimidine-7-carboxylic acid typically involve cyclocondensation reactions followed by functional group transformations. A representative pathway involves:
-
Cyclocondensation: Ethyl 5-amino-1,2,4-triazole-3-carboxylate reacts with cyclopropyl-substituted diketones in acetic acid under reflux to form the triazolo-pyrimidine core .
-
Hydrolysis: Basic hydrolysis of the ethyl ester intermediate yields the carboxylic acid derivative.
-
Purification: Chromatographic techniques ensure high purity (>95%), critical for biological testing.
Optimization efforts focus on improving yield and scalability. For example, substituting traditional solvents with dimethylformamide (DMF) increases reaction efficiency by 20% . Table 1 summarizes key synthetic intermediates and their yields:
| Intermediate | Reaction Step | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethyl 5-cyclopropyl-TZP-2-carboxylate | Cyclocondensation | 65 | 90 |
| 5-Cyclopropyl-TZP-7-carboxylic acid | Ester hydrolysis | 78 | 95 |
Biological Activities and Mechanism of Action
Antiviral Activity Against Influenza
The compound inhibits influenza A and B strains by disrupting the PA-PB1 heterodimerization essential for viral RdRP activity. In plaque reduction assays, it demonstrates an EC of 12 μM against the A/PR/8/34 strain, comparable to ribavirin (EC = 10 μM) . Mechanistic studies using ELISA-based assays confirm its ability to block PA-PB1 interaction (IC = 1.1 μM), which is 3.2-fold more potent than the reference Tat-PB1 peptide .
Immunomodulatory Effects
As an inverse agonist of the RORγt receptor, the compound suppresses Th17 cell differentiation and IL-17 production, implicating it in autoimmune disease therapy. In murine models, it reduces disease severity in experimental autoimmune encephalomyelitis (EAE) by 40% at 10 mg/kg doses .
Enzyme Inhibition
The carboxylic acid group facilitates binding to phosphodiesterase 2 (PDE2), with an IC of 0.8 μM. This inhibition elevates intracellular cAMP levels, potentially benefiting cognitive disorders .
Structure-Activity Relationships (SAR)
Modifications to the triazolo-pyrimidine scaffold significantly impact biological activity:
-
Cyclopropyl vs. Methyl Substitution: The cyclopropyl group enhances PA-PB1 inhibition (IC = 1.1 μM) compared to methyl analogs (IC = 28 μM) .
-
Carboxylic Acid Position: Relocating the carboxylic acid to position 5 reduces antiviral efficacy by 4-fold, underscoring the importance of spatial orientation .
-
Heterocycle Fusion: Replacing the triazole ring with pyridine diminishes RdRP binding affinity due to reduced π-π stacking .
Table 2 compares key analogs and their biological profiles:
| Compound | PA-PB1 IC (μM) | Antiviral EC (μM) | Cytotoxicity CC (μM) |
|---|---|---|---|
| 5-Cyclopropyl-TZP-7-COOH | 1.1 ± 0.3 | 12 ± 4 | >250 |
| 5-Methyl-TZP-7-COOH | 28 ± 5 | 43 ± 2 | >250 |
| 5-Phenyl-TZP-7-COOH | 19 ± 1 | 50 ± 3 | >250 |
Applications in Drug Development
Antiviral Therapeutics
The compound’s dual mechanism—PA-PB1 disruption and RdRP inhibition—makes it a candidate for broad-spectrum antiviral drugs. Combination therapies with neuraminidase inhibitors are under exploration to combat resistant influenza strains.
Autoimmune Disease Management
RORγt inverse agonism positions it as a lead for treating psoriasis, multiple sclerosis, and rheumatoid arthritis. Phase I trials in psoriasis patients demonstrated a 30% reduction in Psoriasis Area Severity Index (PASI) scores .
Neuroprotective Agents
PDE2 inhibition enhances synaptic plasticity in rodent models, with potential applications in Alzheimer’s disease. Cognitive improvements were observed at doses as low as 5 mg/kg .
Future Directions and Challenges
While 5-cyclopropyl- triazolo[1,5-a]pyrimidine-7-carboxylic acid shows promise, challenges remain in optimizing bioavailability and target selectivity. Emerging strategies include:
-
Prodrug Formulations: Ester prodrugs improve oral absorption by 3-fold in preclinical models .
-
Nanoparticle Delivery: Lipid-based nanoparticles enhance brain penetration for neurodegenerative applications .
-
Combination Therapies: Synergistic effects with JAK/STAT inhibitors are being evaluated for autoimmune diseases .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume